molecular formula C12H16O B3242259 1-Cyclopentyl-4-methoxybenzene CAS No. 1507-97-7

1-Cyclopentyl-4-methoxybenzene

Cat. No.: B3242259
CAS No.: 1507-97-7
M. Wt: 176.25 g/mol
InChI Key: IJIVXRMRRUHRNQ-UHFFFAOYSA-N
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Description

1-Cyclopentyl-4-methoxybenzene is an organic compound characterized by a cyclopentyl group attached to a benzene ring, with a methoxy group at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopentyl-4-methoxybenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the reaction of cyclopentyl chloride with 4-methoxyphenol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include the use of catalysts to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentyl-4-methoxybenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of cyclopentyl-4-methoxybenzoic acid.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of cyclopentyl-4-methoxycyclohexane.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where reagents like sodium hydride and alkyl halides can replace the methoxy group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, elevated temperatures and pressures.

    Substitution: Sodium hydride, alkyl halides, aprotic solvents.

Major Products:

    Oxidation: Cyclopentyl-4-methoxybenzoic acid.

    Reduction: Cyclopentyl-4-methoxycyclohexane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Cyclopentyl-4-methoxybenzene has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-4-methoxybenzene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    1-Cyclopentyl-4-hydroxybenzene: Similar structure but with a hydroxyl group instead of a methoxy group.

    1-Cyclopentyl-4-ethoxybenzene: Similar structure but with an ethoxy group instead of a methoxy group.

    1-Cyclopentyl-4-methylbenzene: Similar structure but with a methyl group instead of a methoxy group.

Uniqueness: 1-Cyclopentyl-4-methoxybenzene is unique due to the presence of the methoxy group, which influences its chemical reactivity and physical properties. The methoxy group can participate in various chemical reactions, making the compound versatile for different applications.

Properties

IUPAC Name

1-cyclopentyl-4-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-13-12-8-6-11(7-9-12)10-4-2-3-5-10/h6-10H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJIVXRMRRUHRNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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